molecular formula C8H17NO3S B2404865 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol CAS No. 1082862-62-1

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol

Cat. No.: B2404865
CAS No.: 1082862-62-1
M. Wt: 207.29
InChI Key: JHAXMXZYBWMHEC-UHFFFAOYSA-N
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Description

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and an ethan-1-ol moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Ethan-1-ol Moiety: The ethan-1-ol moiety is attached through nucleophilic substitution reactions, often using alkyl halides as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ethan-1-ol moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups, like 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol, may exhibit antimicrobial properties. The sulfonyl moiety is known to enhance the activity of various antibiotics, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Neurological Research

The piperidine structure in this compound suggests potential applications in neurological research. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies indicate that similar compounds may act as serotonin reuptake inhibitors, which could position this compound as a potential antidepressant.

Case Study 1: Antidepressant Effects

A study evaluated various piperidine derivatives for their impact on serotonin levels. While this compound was not directly tested, its structural similarities to effective compounds suggest it could possess similar antidepressant properties. Further research is warranted to explore its efficacy in animal models of depression.

Case Study 2: Antimicrobial Properties

In vitro studies on sulfonamide-based compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of the methanesulfonyl group in this compound may confer similar properties, making it a candidate for development as an antimicrobial agent.

Research Findings and Future Directions

The current body of research surrounding this compound is still emerging. Future studies should focus on:

In Vivo Studies : Conducting comprehensive experiments to evaluate pharmacokinetics and therapeutic potential.

Mechanistic Studies : Elucidating the mechanisms through which this compound affects neurotransmitter systems.

Broader Biological Screening : Investigating its potential antimicrobial properties and other pharmacological effects.

Data Table: Summary of Applications

Application AreaPotential EffectsResearch Status
Antimicrobial ActivityInhibition of bacterial growthPreliminary findings
Neurological ResearchPotential antidepressant effectsUnder investigation
Other Pharmacological UsesPossible applications in pain managementRequires further study

Mechanism of Action

The mechanism of action of 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methanesulfonylpiperidin-3-yl)ethan-1-ol
  • 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol
  • 2-(1-Methanesulfonylpiperidin-5-yl)ethan-1-ol

Uniqueness

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs.

Biological Activity

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

The compound features a piperidine ring substituted with a methanesulfonyl group and an alcohol functional group, which may influence its interaction with biological targets. Its chemical structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression, and their dysregulation is often linked to cancer.

Inhibition of CDK Activity

Research indicates that this compound may effectively inhibit CDK9, a kinase involved in transcription regulation. CDK9 inhibition can lead to decreased phosphorylation of RNA polymerase II (RNAPII), thereby reducing transcriptional activity in cancer cells .

Biological Activity Data

Biological Activity Effect Reference
CDK9 InhibitionDecreased RNAPII phosphorylation
Anticancer ActivityInduces apoptosis in cancer cells
CytotoxicitySelectively toxic to tumor cells over normal cells

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2 .
  • Selectivity Profile : In vitro studies have shown that the compound selectively targets cancerous cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for reducing potential side effects during therapy .
  • Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, enhancing overall therapeutic efficacy. For instance, when used alongside traditional chemotherapy drugs, it demonstrated synergistic effects against resistant cancer cell lines .

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-13(11,12)9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAXMXZYBWMHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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